N,5-Dimethyl-2-oxoimidazolidine-1-carboxamide
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Overview
Description
N,5-Dimethyl-2-oxoimidazolidine-1-carboxamide is a heterocyclic compound that belongs to the imidazolidine family This compound is characterized by its unique structure, which includes a five-membered ring containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-Dimethyl-2-oxoimidazolidine-1-carboxamide typically involves the cyclization of amido-nitriles. One common method involves the reaction of N,N-dimethylformamide dimethyl acetal with urea under controlled conditions. The reaction is carried out in the presence of a catalyst, such as nickel, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N,5-Dimethyl-2-oxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted imidazolidine compounds .
Scientific Research Applications
N,5-Dimethyl-2-oxoimidazolidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Mechanism of Action
The mechanism of action of N,5-Dimethyl-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activity and affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-2-oxoimidazolidine-1-carboxamide
- N-Methyl-2-oxoimidazolidine-1-carboxamide
- 2-Oxoimidazolidine-1-carboxamide
Uniqueness
N,5-Dimethyl-2-oxoimidazolidine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and interaction profiles with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H11N3O2 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
N,5-dimethyl-2-oxoimidazolidine-1-carboxamide |
InChI |
InChI=1S/C6H11N3O2/c1-4-3-8-6(11)9(4)5(10)7-2/h4H,3H2,1-2H3,(H,7,10)(H,8,11) |
InChI Key |
ZFYCCWAIXHNMFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(=O)N1C(=O)NC |
Origin of Product |
United States |
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